molecular formula C14H12N4O3S B2711642 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide CAS No. 1013796-55-8

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide

Cat. No.: B2711642
CAS No.: 1013796-55-8
M. Wt: 316.34
InChI Key: DNXWOWVWCZMYCW-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to a 2,5-dimethylpyrazole-3-carboxamide moiety. The benzothiazole ring system is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, while the pyrazole group contributes to hydrogen-bonding interactions and metabolic stability .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-7-3-9(18(2)17-7)13(19)16-14-15-8-4-10-11(21-6-20-10)5-12(8)22-14/h3-5H,6H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXWOWVWCZMYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole ring with the carboxamide group under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are meticulously controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing benzothiazole and pyrazole moieties exhibit significant anticancer properties. The compound N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that it possesses activity against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antimicrobial agents in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases .

Agricultural Science

Pesticidal Applications
this compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with specific biological pathways in pests, leading to effective pest control without adversely affecting non-target organisms .

Plant Growth Regulation
Research has indicated that compounds similar to this compound can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors .

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices as a functional additive. This incorporation can enhance the thermal stability and mechanical properties of the resulting materials .

Nanotechnology Applications
Recent studies have explored the use of this compound in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific optical or electronic properties suitable for applications in sensors and electronic devices .

Case Studies

Study Title Application Focus Findings
Anticancer Activity of Benzothiazole DerivativesCancer ResearchInduced apoptosis in various cancer cell lines; potential for drug development .
Antimicrobial Efficacy of Novel CompoundsMicrobiologyEffective against multiple bacterial strains; promising for new antibiotic development .
Inhibition of Pro-inflammatory CytokinesPharmacologyReduced levels of cytokines in vitro; potential for treating inflammatory diseases .
Pesticidal Activity Against Crop PestsAgricultural ScienceEffective pest control with minimal impact on beneficial insects .
Polymer Enhancement Using Functional AdditivesMaterial ScienceImproved mechanical properties and thermal stability in polymer composites .

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide Likely C₁₆H₁₃N₃O₃S* ~343.36* 2,5-dimethylpyrazole, benzothiazole-dioxolo
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide 892857-75-9 C₂₁H₁₆N₂O₅S 408.43 2,5-dioxopyrrolidinyl, benzamide
3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide 922679-93-4 C₂₅H₂₃N₃O₄S 461.53 Butoxy, pyridinylmethyl
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide 912761-21-8 C₁₅H₁₀Cl₂N₂O₂S 377.28 Dichloro-benzothiazole, methoxy

*Estimated based on structural similarity to analogs.

Functional Group Analysis and Implications

  • Target Compound vs. 892857-75-9 : The replacement of the dioxopyrrolidinyl group in 892857-75-9 with a dimethylpyrazole in the target compound reduces polarity, likely enhancing blood-brain barrier penetration. However, the dioxopyrrolidinyl moiety in 892857-75-9 may confer stronger hydrogen-bonding capacity, critical for target protein interactions .
  • Target Compound vs.
  • Target Compound vs. 912761-21-8: The dichloro substitution in 912761-21-8 enhances electrophilicity, which could improve binding affinity but raise toxicity risks compared to the non-halogenated target compound .

Pharmacological and Metabolic Considerations

  • Lipophilicity : The dimethylpyrazole group in the target compound likely elevates logP compared to 892857-75-9 (polar dioxopyrrolidinyl) and 912761-21-8 (chlorinated benzothiazole). This may favor oral bioavailability but requires monitoring for off-target effects.
  • Metabolic Stability : Pyrazole derivatives generally exhibit slower oxidative metabolism than benzamide or thiadiazole analogs (e.g., 868974-44-1, a thiadiazole-propanamide derivative), which are prone to sulfoxide formation .

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms through which it exerts its effects.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of [1,3]dioxolo[4,5-f][1,3]benzothiazole derivatives with 2,5-dimethylpyrazole. The structural formula is represented as:

C12H12N4O3S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This compound features a benzothiazole core linked to a pyrazole moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines. For example:

  • Cell Lines Tested : Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : Compounds derived from this structure showed IC50 values lower than 5 μM against these cell lines, indicating strong antiproliferative activity .

Antibacterial Activity

The compound has also demonstrated antibacterial properties. In vitro studies revealed:

  • Target Bacteria : Effective against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 0.052 mg/mL to 1.6 mg/mL depending on the bacterial strain tested .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

Enzyme Inhibition

The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and cancer progression. The following data summarizes the inhibitory effects observed:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
5h11.6015.36
10a30.5286.52
10i2.550.0

These results suggest that modifications in the chemical structure significantly affect enzyme inhibition potency .

Induction of Apoptosis

Studies have shown that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on Hepatocellular Carcinoma :
    • Objective : Evaluate antiproliferative effects.
    • Findings : Significant reduction in cell viability at concentrations above 5 μM.
  • Study on Bacterial Inhibition :
    • Objective : Test antibacterial efficacy against multiple strains.
    • Findings : Compound showed broad-spectrum activity with varying MIC values across different bacteria.

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